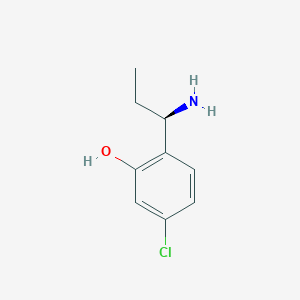

(R)-2-(1-Aminopropyl)-5-chlorophenol

Description

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

2-[(1R)-1-aminopropyl]-5-chlorophenol |

InChI |

InChI=1S/C9H12ClNO/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,8,12H,2,11H2,1H3/t8-/m1/s1 |

InChI Key |

SAWOZUQBXATNQE-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=C(C=C1)Cl)O)N |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)Cl)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminopropyl)-5-chlorophenol typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenol derivative.

Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the desired position on the benzene ring.

Amination: The chlorinated phenol is then subjected to amination, where an amino group is introduced at the appropriate position.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-(1-Aminopropyl)-5-chlorophenol may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reagents are employed to ensure the selective formation of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminopropyl)-5-chlorophenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Primary and secondary amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral Properties

One of the most promising applications of (R)-2-(1-Aminopropyl)-5-chlorophenol is in the development of antiviral agents. Its structural features may enhance its efficacy against viruses such as respiratory syncytial virus (RSV). Research indicates that derivatives of this compound can exhibit potent anti-RSV activity, with specific modifications leading to improved binding to viral proteins, thereby inhibiting viral replication .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to (R)-2-(1-Aminopropyl)-5-chlorophenol. For instance, the synthesis of related phenolic compounds has shown promising results in inhibiting cancer cell proliferation. These compounds demonstrated effective docking scores in molecular simulations, suggesting they could interact favorably with cancer-related targets .

Biochemical Research

3. Enzyme Inhibition

(R)-2-(1-Aminopropyl)-5-chlorophenol has been investigated for its role as an enzyme inhibitor. Its ability to modulate enzyme activity can be crucial in biochemical pathways, particularly those involved in neurotransmitter regulation and signal transduction. Studies have reported that structural analogs can effectively inhibit specific enzymes, leading to potential therapeutic applications in neuropharmacology .

4. Neurotransmitter Modulation

The compound's structural characteristics suggest it may influence neurotransmitter systems, particularly those involving catecholamines. Its application in research could provide insights into the modulation of mood and behavior through its interaction with neurotransmitter receptors .

Data Tables

Case Studies

Case Study 1: Antiviral Efficacy

In a study evaluating various derivatives of (R)-2-(1-Aminopropyl)-5-chlorophenol against RSV, researchers synthesized multiple analogs and assessed their antiviral activities. The most effective compound showed an EC50 value comparable to existing antiviral drugs, highlighting the potential for developing new therapies for viral infections.

Case Study 2: Cancer Cell Line Testing

Another research initiative involved testing the anticancer efficacy of phenolic compounds related to (R)-2-(1-Aminopropyl)-5-chlorophenol on various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting a pathway for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminopropyl)-5-chlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenolic group can participate in redox reactions. The chlorine atom may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural motifs with (R)-2-(1-Aminopropyl)-5-chlorophenol, enabling comparative analysis:

Research Findings on Analogous Compounds

- Ampropylfos: Functions as a phosphonic acid-based fungicide, targeting plant pathogens. Its phosphonate group enables enzyme inhibition, a mechanism absent in the phenolic target compound .

- Indanorex: The indanol core and aminopropyl side chain contribute to CNS activity by modulating neurotransmitter release. The absence of chlorine in indanorex reduces its electrophilic reactivity compared to the target compound .

- Schiff Base Chlorophenols: Dr. Lokhande’s studies demonstrate that chlorophenol-Schiff base hybrids form stable complexes with Cu(II), Ni(II), and Co(II), exhibiting antimicrobial activity. The target compound’s primary amine may similarly coordinate metals, though its lack of a Schiff base linker could alter binding kinetics .

Critical Analysis of Divergences

- Functional Group Impact: The phosphonate group in ampropylfos and the indanol scaffold in indanorex result in divergent biological targets compared to the chlorophenol-amine system of the target compound.

- Chirality vs.

- Regulatory Status: Ampropylfos and indanorex have defined regulatory classifications (fungicide, anorexiant), whereas the target compound’s applications remain speculative without explicit data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.